molecular formula C11H12N2O2 B11895416 (1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol CAS No. 630109-00-1

(1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol

Cat. No.: B11895416
CAS No.: 630109-00-1
M. Wt: 204.22 g/mol
InChI Key: QBUKUSLUHOGZCT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is a chiral compound featuring a quinoxaline ring substituted with a methyl group at the 3-position and an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethane-1,2-diol Moiety: The ethane-1,2-diol moiety can be introduced through a nucleophilic addition reaction involving an appropriate epoxide and a nucleophile.

Industrial Production Methods

Industrial production methods for ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the condensation and alkylation steps, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The ethane-1,2-diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroquinoxaline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of quinoxaline derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the methyl and ethane-1,2-diol substituents.

    3-Methylquinoxaline: Lacks the ethane-1,2-diol moiety.

    1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol: The racemic mixture of the compound.

Uniqueness

®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological profiles compared to its racemic or achiral counterparts.

Properties

CAS No.

630109-00-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(1R)-1-(3-methylquinoxalin-2-yl)ethane-1,2-diol

InChI

InChI=1S/C11H12N2O2/c1-7-11(10(15)6-14)13-9-5-3-2-4-8(9)12-7/h2-5,10,14-15H,6H2,1H3/t10-/m0/s1

InChI Key

QBUKUSLUHOGZCT-JTQLQIEISA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C1[C@H](CO)O

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.